Home > Products > Screening Compounds P42399 > 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 923094-94-4

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Catalog Number: EVT-2798021
CAS Number: 923094-94-4
Molecular Formula: C17H14BrN3O2
Molecular Weight: 372.222
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

Compound Description: This series of compounds was synthesized and evaluated as potential alkaline phosphatase inhibitors. The most potent compound, 6i, exhibited an IC50 value of 0.420 μM, significantly lower than the standard KH2PO4 (IC50 = 2.80 μM) []. Molecular docking studies indicated strong binding interactions of 6i with the alkaline phosphatase enzyme, highlighting its potential as a lead structure for further inhibitor development [].

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8) and N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (5)

Compound Description: These compounds are naphtho-furan derivatives synthesized and evaluated for their antimicrobial activity. Both compounds showed promising antibacterial and antifungal activities [].

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide (36)

Compound Description: This compound emerged as a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels []. It displayed good potency, selectivity, and a favorable pharmacokinetic profile []. Preclinical studies demonstrated its efficacy in rheumatoid arthritis models, leading to its selection as a clinical candidate [].

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound features a 1,3,4-oxadiazole ring with a thioxo group at the 5-position, and a chlorobenzamide group at the 2-position, distinguishing it from the target compound []. The crystal structure revealed its molecular conformation and intermolecular interactions [].

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

Compound Description: This compound features a 1,3,4-oxadiazole ring with a thioxo group at the 5-position, and a benzamide group at the 2-position, differing from the target compound []. Its crystal structure was determined, revealing its molecular conformation [].

N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Compound Description: This compound, synthesized from indole acetic acid and 1,3,4-oxadiazole, was subjected to stress degradation studies to understand its stability profile []. The study revealed its susceptibility to degradation under various conditions, including acidic, basic, oxidative, and thermal stress [].

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound, characterized by a hybrid ring system comprising 1,3,4-oxadiazole and thiazole rings, was synthesized and evaluated for its antibacterial potential []. The compound exhibited significant antibacterial activities [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds, featuring both 1,3-thiazole and 1,3,4-oxadiazole rings, was explored for potential therapeutic applications in Alzheimer's disease and diabetes []. The compounds exhibited inhibitory activity against various enzymes relevant to these diseases, including acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase [].

1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with dichlorophenyl and trimethoxyphenyl groups []. Its crystal structure was determined, revealing its molecular conformation and intermolecular interactions [].

Anthranilic diamides analogs (5a–x) containing 1,3,4-oxadiazole rings

Compound Description: This series of compounds, designed as analogs of anthranilic diamides, incorporated a 1,3,4-oxadiazole ring and were evaluated for insecticidal activity against the diamondback moth (Plutella xylostella) []. Some compounds showed promising activity, with 5d (3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide) exhibiting particularly potent effects [].

3-(5-phenyl/phenylamino-[1,3,4]oxadiazol-2-yl)-chromen-2-one and N-[5-(2-oxo-2H-chromen-3-yl)-[1,3,4]oxadiazol-2-yl]-benzamide derivatives

Compound Description: This series of compounds was designed to explore the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes as a strategy for anti-inflammatory drug development []. These compounds demonstrated anti-inflammatory and analgesic effects, with reduced ulcerogenic potential compared to ibuprofen []. Notably, compound 4e exhibited selectivity for COX-2, LOX-5, and LOX-15 [].

[Ir(ppy)2(PhOXD)] (1) and [Ir(ppy)2(POXD)] (2)

Compound Description: These are two novel iridium(III) complexes bearing oxadiazol-substituted amide ligands. Both complexes exhibit green phosphorescent emissions and have been successfully incorporated into organic light-emitting diodes (OLEDs) []. Devices based on these complexes, particularly complex 2, exhibited high efficiency and low efficiency roll-off, highlighting their potential as green phosphors in OLED applications [].

Properties

CAS Number

923094-94-4

Product Name

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

IUPAC Name

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.222

InChI

InChI=1S/C17H14BrN3O2/c1-10-6-7-13(8-11(10)2)16-20-21-17(23-16)19-15(22)12-4-3-5-14(18)9-12/h3-9H,1-2H3,(H,19,21,22)

InChI Key

XMLGMFOEYKTTRU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.